MO-I-500

Description

BenchChem offers high-quality MO-I-500 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MO-I-500 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

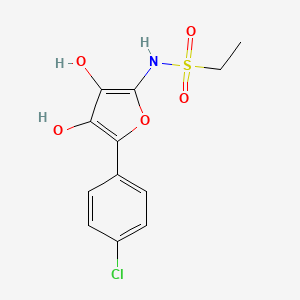

Molecular Formula |

C12H12ClNO5S |

|---|---|

Molecular Weight |

317.75 g/mol |

IUPAC Name |

N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide |

InChI |

InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3 |

InChI Key |

WWHUSZQHRUNRSB-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C(=C(O1)C2=CC=C(C=C2)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

MO-I-500: A Technical Guide to its FTO Inhibition Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of MO-I-500, a pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein. This document details its inhibitory effects, the downstream cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action

MO-I-500 is a small molecule inhibitor that targets the N6-methyladenosine (m6A) demethylase activity of the FTO protein.[1][2] The primary mechanism of action involves the direct inhibition of FTO's enzymatic function, leading to an increase in the global levels of m6A RNA methylation within cells.[2] This alteration in the epitranscriptome subsequently affects the stability, translation, and splicing of target mRNAs, resulting in various cellular effects, including the inhibition of cancer cell survival and proliferation.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for MO-I-500.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 (FTO demethylase inhibition) | 8.7 µM | Purified FTO enzyme | Inhibition of demethylation of an artificial methylated substrate. | [1][2][5] |

| Increase in global m6A RNA methylation | 9.3% | HeLa cells | Cells treated with 25 µM MO-I-500 for 24 hours. | [2] |

| IC50 (inhibition of cell survival) | 20 µM | SUM149 breast cancer cells | Measured in glutamine-free medium. | [4] |

| Inhibition of colony formation | >95% | SUM149-Luc cells | --- | [2] |

Signaling Pathways

The inhibitory action of MO-I-500 on FTO has been linked to the modulation of key cellular signaling pathways, primarily through its impact on the m6A modification of transcripts encoding signaling proteins. Overexpression of FTO has been shown to promote breast cancer cell glycolysis via the PI3K/AKT signaling pathway.[6] By inhibiting FTO, MO-I-500 is proposed to increase the m6A methylation of mRNAs of oncogenes regulated by this pathway, leading to their decreased stability and translation, and ultimately inhibiting cancer cell proliferation and survival.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of MO-I-500.

FTO Demethylase Inhibition Assay

This assay quantifies the ability of MO-I-500 to inhibit the enzymatic activity of purified FTO protein.

Principle: A methylated oligonucleotide substrate is incubated with recombinant FTO in the presence of various concentrations of the inhibitor. The extent of demethylation is measured, typically using HPLC-MS to quantify the demethylated product or a fluorescence-based method where the substrate's fluorescence changes upon demethylation.

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing recombinant FTO, a methylated substrate (e.g., m6A-containing RNA or ssDNA), and necessary co-factors (e.g., Fe(II), α-ketoglutarate) in an appropriate reaction buffer.

-

Inhibitor Addition: Add MO-I-500 at a range of concentrations to the reaction mixtures. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction to proceed.

-

Quenching: Stop the reaction, for example, by adding a chelating agent like EDTA or by heat inactivation.

-

Analysis:

-

HPLC-MS: Separate the reaction products by high-performance liquid chromatography and quantify the amounts of methylated and demethylated substrate by mass spectrometry.

-

Fluorescence: Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of MO-I-500 and determine the IC50 value by fitting the data to a dose-response curve.

Global m6A RNA Quantification

This experiment measures the overall change in m6A levels in the total RNA of cells treated with MO-I-500.

Principle: Total RNA is isolated from cells treated with MO-I-500 or a vehicle control. The relative amount of m6A is then quantified using methods such as dot blot with an m6A-specific antibody or an ELISA-based assay.

Protocol Outline (Dot Blot):

-

Cell Treatment: Culture cells (e.g., HeLa) and treat with a specific concentration of MO-I-500 (e.g., 25 µM) or DMSO for a set duration (e.g., 24 hours).

-

RNA Isolation: Isolate total RNA from the treated cells using a standard RNA extraction method.

-

RNA Quantification and Denaturation: Quantify the RNA concentration and denature the RNA by heating.

-

Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane and crosslink the RNA to the membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to m6A.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalization: Stain the membrane with methylene blue to visualize the total amount of RNA spotted for normalization.

-

Analysis: Quantify the dot intensities and determine the relative change in m6A levels in MO-I-500-treated cells compared to the control.

Colony Formation Assay

This assay assesses the effect of MO-I-500 on the long-term survival and proliferative capacity of cancer cells.

Principle: A small number of cells are seeded and allowed to grow in the presence of the inhibitor over an extended period. The number of resulting colonies is a measure of the cells' ability to survive and proliferate.

Protocol Outline:

-

Cell Seeding: Seed a low density of cells (e.g., SUM149-Luc) in multi-well plates.

-

Treatment: Treat the cells with various concentrations of MO-I-500 or a vehicle control.

-

Incubation: Incubate the plates for an extended period (e.g., 1-2 weeks), allowing colonies to form. The medium with the inhibitor is refreshed every few days.

-

Staining: Fix the colonies with a solution such as methanol and stain them with crystal violet.

-

Quantification: Count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.

-

Analysis: Compare the number of colonies in the treated wells to the control wells to determine the percentage of inhibition of colony formation.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing an FTO inhibitor and the logical relationship of MO-I-500's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MO-I-500 | FTO inhibitor | Probechem Biochemicals [probechem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global RNA m6A Quantification, RNA Methylation Analysis - Epigenetics [epigenhub.com]

- 6. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

MO-I-500: A Technical Guide to its Cellular Function as an FTO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MO-I-500 is a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase. This document provides a comprehensive technical overview of the cellular functions of MO-I-500, detailing its mechanism of action, its effects on cellular pathways, and its potential therapeutic applications. The information presented is supported by quantitative data from key studies and detailed experimental protocols to facilitate reproducibility and further investigation.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression. The dynamic nature of m6A methylation is maintained by a balance between methyltransferases ("writers") and demethylases ("erasers"). The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in a variety of human diseases, including cancer and neurological disorders. MO-I-500 has emerged as a valuable pharmacological tool to probe the function of FTO and as a potential therapeutic agent.

Mechanism of Action

MO-I-500 acts as a competitive inhibitor of FTO. It effectively blocks the demethylase activity of FTO, leading to an accumulation of m6A modifications on RNA.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and cellular effects of MO-I-500.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (FTO inhibition) | 8.7 µM | Inhibition of purified FTO demethylase with a methylated substrate. | [1][2][3] |

| Increase in N6-methyl-adenosine | 9.3% | HeLa cells treated with 25 µM MO-I-500 for 24 hours. | [2] |

| Inhibition of Colony Formation | >95% | SUM149-Luc cells. | [2] |

Cellular Effects of MO-I-500

Increased RNA Methylation

By inhibiting FTO, MO-I-500 leads to a global increase in the levels of m6A in cellular RNA.[2] This alteration in the epitranscriptome can have profound effects on various aspects of RNA metabolism, including splicing, stability, and translation.

Anti-cancer Activity

MO-I-500 has demonstrated significant anti-cancer effects, particularly in triple-negative inflammatory breast cancer.[1][4] It dramatically inhibits the colony-forming ability of cancer cells, suggesting a potent cytostatic or cytotoxic effect.[2]

Modulation of Protein Expression

Treatment with MO-I-500 has been shown to decrease the protein levels of both FTO and the Iroquois homeobox 3 (IRX3) protein in SUM149 cells.[2] IRX3 is a transcription factor that has been linked to obesity and may play a role in cancer.

Neuroprotective Effects

In a cellular model of Alzheimer's disease using human astrocytoma cells, MO-I-500 was found to mitigate the detrimental effects of streptozotocin (STZ).[5][6] This suggests a potential role for FTO inhibition in neuroprotection.

Signaling Pathways

The precise signaling pathways through which MO-I-500 exerts its effects are still under investigation. However, the modulation of FTO and IRX3 protein levels suggests an interplay with pathways that regulate gene expression and cell fate.

Figure 1. Proposed mechanism of action for MO-I-500.

Detailed Experimental Protocols

Colony Formation Assay

This protocol is a general guideline and should be optimized for specific cell lines.

-

Cell Seeding: Plate a single-cell suspension of the desired cell line (e.g., SUM149-Luc) in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Treatment: After 24 hours, treat the cells with various concentrations of MO-I-500 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.

-

Fixation and Staining:

-

Wash the colonies gently with phosphate-buffered saline (PBS).

-

Fix the colonies with 4% paraformaldehyde or ice-cold methanol for 15-30 minutes.

-

Stain the colonies with 0.1% crystal violet solution for 20-30 minutes.

-

-

Quantification:

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Figure 2. Workflow for a colony formation assay.

Western Blotting for FTO and IRX3

-

Cell Lysis:

-

Treat cells with MO-I-500 for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FTO and IRX3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein levels to a loading control such as β-actin or GAPDH.

-

Figure 3. General workflow for Western blotting.

Conclusion

MO-I-500 is a potent and specific inhibitor of the FTO m6A RNA demethylase. Its ability to increase global RNA methylation and modulate the expression of key proteins like FTO and IRX3 makes it a valuable tool for studying the epitranscriptome and a promising candidate for further therapeutic development, particularly in the fields of oncology and neurodegenerative diseases. The experimental protocols provided herein should serve as a foundation for researchers to further explore the cellular functions and therapeutic potential of MO-I-500.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

MO-I-500: A Potential Therapeutic Avenue for Alzheimer's Disease by Targeting Astrocyte Bioenergetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, with its complex pathology involving amyloid-beta plaques, neurofibrillary tangles, and significant neuroinflammation. Emerging research has illuminated the critical role of glial cells, particularly astrocytes, and their metabolic function in the progression of AD. A promising therapeutic target in this context is the fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in various cellular processes. The pharmacological inhibitor of FTO, MO-I-500, has shown potential in preclinical models by mitigating mitochondrial dysfunction in astrocytes, offering a novel approach to counteract the neurodegenerative cascade. This technical guide provides a comprehensive overview of the core science behind MO-I-500, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Mechanism: FTO Inhibition and Restoration of Astrocyte Function

MO-I-500 is a pharmacological inhibitor of the FTO demethylase, with an IC50 of 8.7 μM for the inhibition of purified FTO. In the context of Alzheimer's disease, the rationale for targeting FTO stems from observations that its expression is significantly elevated in astrocytes under pathological conditions, such as those mimicked by streptozotocin (STZ) treatment—a model used to induce sporadic AD-like pathology.[1][2]

Increased FTO activity is associated with perturbed N6-methyladenosine (m6A) RNA methylation, which in turn contributes to astrocyte mitochondrial dysfunction, oxidative stress, and apoptosis—all hallmarks of AD pathology.[1][3] MO-I-500, by inhibiting FTO, is proposed to normalize m6A methylation levels, thereby rescuing astrocytes from STZ-induced damage and restoring their neuroprotective functions.

Preclinical Evidence: An In Vitro Model of Alzheimer's Disease

The primary evidence for the therapeutic potential of MO-I-500 in an AD context comes from studies on the human astrocytoma cell line CCF-STTG1 subjected to streptozotocin (STZ)-induced toxicity. STZ is known to induce a state of metabolic and oxidative stress that recapitulates certain aspects of the AD cellular environment.

Quantitative Effects of MO-I-500 on Astrocyte Health

The following tables summarize the key quantitative findings from in vitro studies, demonstrating the protective effects of MO-I-500 against STZ-induced damage.

| Parameter | Condition | Result | Reference |

| Cell Viability (MTT Assay) | STZ-treated CCF-STTG1 cells | MO-I-500 pretreatment partially enhanced the resilience of cells to the harmful effects of STZ. | [4] |

| Cytotoxicity (LDH Leakage Assay) | STZ-treated CCF-STTG1 cells | MO-I-500 pretreatment showed a cytoprotective effect. | [4] |

| Apoptosis and Necrosis (Annexin V/Hoechst 33258) | STZ-treated CCF-STTG1 cells | MO-I-500 moderately increased the survival of astrocytes, primarily by reducing necrosis rates. | [4] |

| Global m6A RNA Level | CCF-STTG1 cells | MO-I-500 treatment doubled the amount of m6A. In STZ-treated cells, MO-I-500 pretreatment resulted in a 2.5-fold increase in m6A levels compared to STZ alone. | [4] |

| Mitochondrial Membrane Potential (MitoTracker Red CMXRos) | STZ-treated CCF-STTG1 cells | MO-I-500 pretreatment ameliorated the STZ-induced decrease in mitochondrial membrane potential. | [4] |

| Intracellular ATP Levels | STZ-treated CCF-STTG1 cells | MO-I-500 pretreatment counteracted the STZ-induced depletion of intracellular ATP. | [4] |

Signaling Pathways and Experimental Workflows

The therapeutic action of MO-I-500 is centered on the modulation of the FTO-mediated m6A demethylation and its downstream consequences on cellular signaling, particularly pathways related to metabolism and cell survival.

FTO-mTOR-Tau Signaling Pathway

Research has implicated FTO in the regulation of the mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. In the context of AD, FTO-mediated activation of mTOR signaling can lead to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles. By inhibiting FTO, MO-I-500 may disrupt this pathological cascade.

Caption: FTO-mTOR-Tau signaling pathway and the inhibitory action of MO-I-500.

Experimental Workflow for In Vitro Validation

The following diagram outlines the typical experimental workflow used to assess the efficacy of MO-I-500 in the STZ-induced astrocyte model of Alzheimer's disease.

Caption: Experimental workflow for evaluating MO-I-500 in an in vitro AD model.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human astrocytoma CCF-STTG1 cells.[4]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

MO-I-500 Pretreatment: Cells are pre-incubated with desired concentrations of MO-I-500 for a specified period (e.g., 1 hour) before the addition of STZ.[4]

-

STZ-induced Damage: Streptozotocin is added to the culture medium at a concentration known to induce cytotoxicity and mitochondrial dysfunction (e.g., 1-5 mM) for a defined incubation period (e.g., 24-72 hours).[4]

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4][5][6]

-

-

LDH Leakage Assay:

-

Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit.

-

The assay measures the conversion of a substrate to a colored product, and the absorbance is read using a microplate reader. Cytotoxicity is calculated based on the amount of LDH release compared to a maximum LDH release control.[4]

-

Measurement of Apoptosis and Necrosis

-

Annexin V/Hoechst 33258 Staining:

-

Treated cells are harvested and stained with Annexin V-FITC (to detect phosphatidylserine externalization in apoptotic cells) and a nuclear stain like Hoechst 33258 or Propidium Iodide (to differentiate between live, apoptotic, and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[4]

-

Assessment of Mitochondrial Function

-

Mitochondrial Membrane Potential (ΔΨm):

-

Cells are incubated with a fluorescent probe such as MitoTracker Red CMXRos or TMRE (tetramethylrhodamine, ethyl ester), which accumulates in active mitochondria in a membrane potential-dependent manner.

-

The fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.[4]

-

-

Intracellular ATP Levels:

Measurement of Oxidative Stress

-

Reactive Oxygen Species (ROS) Assay:

-

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

-

DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

After treatment, cells are incubated with DCFDA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[8][9][10]

-

Future Directions and Conclusion

The preclinical data on MO-I-500 presents a compelling case for its further investigation as a potential therapeutic for Alzheimer's disease. The focus on astrocyte bioenergetics represents a departure from the more traditional amyloid and tau-centric approaches and aligns with the growing understanding of the multifaceted nature of AD pathology.

Future research should prioritize:

-

In vivo studies: Evaluating the efficacy and safety of MO-I-500 in transgenic animal models of Alzheimer's disease is a critical next step. While studies on other FTO inhibitors in mouse models of cognitive decline are encouraging, specific data for MO-I-500 is needed.

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the ability of MO-I-500 to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system is essential for its clinical translation.

-

Target Engagement Biomarkers: Developing and validating biomarkers to measure FTO inhibition and its downstream effects in vivo will be crucial for future clinical trials.

References

- 1. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor MO-I-500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. dodo.is.cuni.cz [dodo.is.cuni.cz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Mitochondrial Function in Astrocytes: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doc.abcam.com [doc.abcam.com]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

The Anticonvulsant Properties of MO-I-500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticonvulsant properties of MO-I-500, a novel small molecule inhibitor of the fat mass and obesity-associated (FTO) protein. MO-I-500 has demonstrated potential as an anticonvulsant agent, particularly in models of therapy-resistant epilepsy. This document details the preclinical evaluation of MO-I-500, its proposed mechanism of action, and the experimental protocols utilized in its assessment. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies. MO-I-500 is a compound designed to target the N6-methyladenosine (m6A) RNA demethylase FTO, an enzyme implicated in various physiological processes, including neuronal function.[1] The initial rationale for its development was based on the premise of mimicking ascorbic acid to inhibit 2-oxoglutarate-dependent hydroxylases, with the goal of inducing neuroprotective and antiepileptogenic effects.[1] Preliminary studies have indicated that MO-I-500 exhibits anticonvulsant activity in preclinical models, suggesting its potential as a new therapeutic avenue for epilepsy.[1]

Quantitative Data Presentation

While the anticonvulsant activity of MO-I-500 has been reported in the 6 Hz seizure model at non-toxic doses, specific quantitative data, such as the median effective dose (ED50), have not been made publicly available in the reviewed scientific literature.[1] To facilitate comparative analysis and future research, the following table illustrates the typical format for presenting such quantitative data, using representative values for a standard anticonvulsant, Levetiracetam, in the mouse 6 Hz seizure model.

| Compound | Seizure Model | Current Intensity (mA) | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |

| MO-I-500 | 6 Hz (mouse) | 32 | Data Not Available | Data Not Available | Data Not Available |

| MO-I-500 | 6 Hz (mouse) | 44 | Data Not Available | Data Not Available | Data Not Available |

| Levetiracetam (Example) | 6 Hz (mouse) | 32 | 17.6[2] | > 500 | > 28.4 |

| Levetiracetam (Example) | 6 Hz (mouse) | 44 | > 100[3] | > 500 | - |

Note: The data for Levetiracetam is provided for illustrative purposes to demonstrate the standard parameters evaluated in anticonvulsant drug screening.

Experimental Protocols

The primary preclinical model used to assess the anticonvulsant efficacy of MO-I-500 is the 6 Hz psychomotor seizure model in mice.[1] This model is considered a valuable tool for identifying compounds effective against therapy-resistant partial seizures.

6 Hz Seizure Model

Objective: To evaluate the ability of a test compound to protect against psychomotor seizures induced by low-frequency electrical stimulation.

Apparatus:

-

A constant-current electrical stimulator capable of delivering a 6 Hz sine-wave stimulus for a duration of 3 seconds.

-

Corneal electrodes.

-

An observation chamber.

Animals:

-

Male Swiss Webster or similar strain mice, typically weighing 20-25 grams.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

-

Compound Administration: MO-I-500 or a vehicle control is administered intraperitoneally (i.p.) at various doses. A predetermined pretreatment time is allowed for drug absorption and distribution (typically 30-60 minutes).

-

Anesthesia: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to each eye to minimize discomfort.

-

Stimulation: The corneal electrodes, moistened with saline, are applied to the corneas of the mouse. A 6 Hz electrical stimulus is delivered for 3 seconds. The current intensity can be varied, with common intensities being 22 mA, 32 mA, and 44 mA. The 44 mA intensity is often used to model pharmacoresistant seizures.[3]

-

Observation: Immediately following stimulation, the animal is placed in the observation chamber and observed for the presence or absence of a seizure. Seizure activity is characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub tail.[4]

-

Protection Criteria: An animal is considered protected if it does not display seizure activity for a defined period (e.g., 30 seconds) following the electrical stimulation.

-

Data Analysis: The number of protected animals at each dose level is recorded, and the ED50 (the dose at which 50% of the animals are protected) is calculated using statistical methods such as probit analysis.

Other Seizure Models

MO-I-500 was reported to have little to no protective effect in the Maximal Electroshock (MES) and subcutaneous Metrazole (scMET) seizure models. The protocols for these models are summarized below.

-

Maximal Electroshock (MES) Test: This model of generalized tonic-clonic seizures involves delivering a high-frequency electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes, inducing a tonic hindlimb extension. Protection is defined as the absence of this tonic extension.

-

Subcutaneous Metrazole (scPTZ) Test: This is a model of myoclonic seizures. A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered. The time to the first clonic seizure and the incidence of generalized seizures are measured. Protection is defined as the absence of a clonic seizure for a specified observation period.

Mechanism of Action

The anticonvulsant properties of MO-I-500 are believed to be mediated through its inhibition of the FTO protein, an N6-methyladenosine (m6A) RNA demethylase.[1] The IC50 of MO-I-500 for FTO inhibition has been reported to be 8.7 μM.[5]

FTO Inhibition and m6A Regulation

FTO removes the methyl group from m6A, a prevalent modification on messenger RNA (mRNA) that plays a crucial role in regulating mRNA stability, splicing, and translation.[6] By inhibiting FTO, MO-I-500 is expected to increase the overall levels of m6A on specific mRNA transcripts. This alteration in the "epitranscriptome" can, in turn, modulate the expression of proteins involved in neuronal excitability and survival.

Downstream Signaling Pathways

The precise downstream targets of the FTO/m6A axis that mediate the anticonvulsant effects of MO-I-500 are still under investigation. However, emerging research points to the involvement of at least two key pathways:

-

Nrf2-Mediated Antioxidant Response: FTO has been shown to regulate the stability of the mRNA encoding for Nuclear factor erythroid 2-related factor 2 (Nrf2). By increasing the m6A modification of Nrf2 mRNA, FTO inhibition may lead to increased Nrf2 protein expression. Nrf2 is a master transcriptional regulator of the antioxidant response. It binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those involved in glutathione synthesis and detoxification of reactive oxygen species (ROS).[7][8] Oxidative stress is a known contributor to the pathophysiology of epilepsy, and enhancing the Nrf2-mediated antioxidant defense may contribute to the anticonvulsant and neuroprotective effects of MO-I-500.

-

NR4A2-Mediated Neuroprotection and Anti-inflammation: Recent studies have implicated FTO in the regulation of Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2, also known as Nurr1) expression.[9] NR4A2 is a transcription factor with crucial roles in neuronal development, survival, and function.[10][11] It is known to exert neuroprotective effects and to suppress neuroinflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[5] By modulating NR4A2 expression, MO-I-500 may help to reduce neuronal hyperexcitability and protect against seizure-induced neuronal damage. NR4A2 is also known to regulate the expression of genes involved in dopamine neurotransmission, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[11]

Visualizations

Signaling Pathways

Caption: Proposed mechanism of action for MO-I-500.

Experimental Workflow

Caption: Experimental workflow for anticonvulsant screening.

Conclusion

MO-I-500 represents a promising novel anticonvulsant agent with a unique mechanism of action centered on the inhibition of the FTO protein. Its efficacy in the 6 Hz seizure model suggests potential for the treatment of therapy-resistant epilepsy. Further research is warranted to fully elucidate the downstream signaling pathways responsible for its anticonvulsant effects and to establish a comprehensive quantitative profile of its activity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and stimulate future investigations into MO-I-500 and other FTO inhibitors as a new class of antiepileptic drugs.

References

- 1. Synthesis of a FTO Inhibitor with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Nuclear receptor 4A2 - Wikipedia [en.wikipedia.org]

- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NR4A2 as a Novel Target Gene for Developmental and Epileptic Encephalopathy: A Systematic Review of Related Disorders and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

MO-I-500: A Technical Guide to its Mechanism of Action and Impact on MicroRNA Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

MO-I-500 is a pharmacological inhibitor of the fat mass and obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase.[1][2][3] By inhibiting FTO, MO-I-500 modulates the m6A methylation landscape of various RNA species, including primary microRNAs (pri-miRNAs), thereby influencing the expression of mature microRNAs and their downstream signaling pathways. This document provides an in-depth technical overview of MO-I-500, its mechanism of action, its impact on microRNA levels, and the experimental protocols used for its characterization.

Introduction to MO-I-500

MO-I-500 is a small molecule inhibitor of the FTO protein with an IC50 of 8.7 μM for in vitro demethylase activity.[1][2][3] It has been utilized in research to investigate the role of FTO in various biological processes, including cancer cell survival and metabolism.[1] MO-I-500 has been shown to be effective in inhibiting the survival of panresistant triple-negative inflammatory breast cancer cells under metabolic stress.[1] The compound works by increasing the global levels of m6A in cellular RNA, which is the direct consequence of inhibiting FTO's demethylase activity.[2]

The FTO Signaling Pathway and MO-I-500's Mechanism of Action

The FTO protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. This process of demethylation is crucial for the regulation of gene expression, as m6A affects mRNA splicing, stability, and translation.

The processing of microRNAs is a key area influenced by FTO activity. Primary microRNA transcripts (pri-miRNAs) can be modified with m6A. FTO can demethylate these pri-miRNAs. This demethylation has been shown to affect the recognition and processing of the pri-miRNA by the microprocessor complex (Drosha/DGCR8), which is a critical step in the maturation of microRNAs.

MO-I-500, by inhibiting FTO, prevents the demethylation of pri-miRNAs. This leads to an accumulation of m6A-modified pri-miRNAs, which can alter their processing efficiency and subsequently change the cellular levels of mature, functional microRNAs. These changes in microRNA expression then impact the downstream target genes and signaling pathways, such as the Wnt signaling pathway.

Impact of FTO Inhibition on MicroRNA Levels

While specific quantitative data for MO-I-500's effect on the entire miRNome is not yet published, studies on FTO knockdown provide a clear indication of the expected changes. FTO inhibition is known to significantly alter the expression of a wide range of microRNAs. A study involving FTO knockdown in SKBR3 breast cancer cells identified 19 significantly down-regulated and 10 significantly up-regulated miRNAs.[4]

The following table summarizes the top differentially expressed microRNAs following FTO knockdown, which serves as a proxy for the effects of an FTO inhibitor like MO-I-500.[4]

| MicroRNA | Change in Expression (Post FTO Knockdown) |

| hsa-miR-181b-3p | Up-regulated |

| hsa-miR-181a-3p | Up-regulated |

| hsa-miR-1263 | Up-regulated |

| hsa-miR-129-5p | Up-regulated |

| hsa-miR-34c-3p | Up-regulated |

| hsa-miR-1301-3p | Up-regulated |

| hsa-miR-449a | Down-regulated |

| hsa-miR-425-3p | Down-regulated |

| hsa-miR-149-3p | Down-regulated |

| hsa-miR-34a-5p | Down-regulated |

| hsa-miR-203a-3p | Down-regulated |

| hsa-miR-193a-5p | Down-regulated |

Table 1: Representative Changes in MicroRNA Expression Following FTO Knockdown in SKBR3 Cells.[4]

Experimental Protocols

The following sections detail the standard methodologies for assessing the impact of MO-I-500 on microRNA levels.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., SUM149 or SKBR3 breast cancer cell lines) in appropriate culture dishes at a density that allows for logarithmic growth during the experiment.

-

Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

MO-I-500 Treatment: Prepare a stock solution of MO-I-500 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10-25 µM) in the cell culture medium. Treat the cells for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO) at the same concentration as the MO-I-500-treated samples.

Total RNA Extraction

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis reagent (e.g., TRIzol).

-

Phase Separation: Add chloroform to the lysate and centrifuge to separate the mixture into aqueous and organic phases. The RNA remains in the aqueous phase.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

-

Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.

Quantitative Real-Time PCR (qRT-PCR) for MicroRNA Analysis

-

Reverse Transcription (RT): Convert the mature microRNAs into cDNA using a microRNA-specific reverse transcription kit. This typically involves a poly(A) tailing step followed by reverse transcription with an oligo-dT primer containing an adapter sequence.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing the cDNA template, a microRNA-specific forward primer, a universal reverse primer (corresponding to the adapter sequence), and a SYBR Green-based qPCR master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for each microRNA. Normalize the expression levels to a stable endogenous control (e.g., U6 snRNA). Calculate the relative expression of each microRNA using the ΔΔCt method.

Conclusion

MO-I-500 is a valuable research tool for investigating the biological roles of the FTO protein and the significance of m6A RNA methylation. Its ability to inhibit FTO provides a direct means to study the downstream consequences of altered RNA methylation, including the modulation of microRNA expression. The resulting changes in the cellular miRNome can have profound effects on various signaling pathways, making MO-I-500 a potent compound for exploring new therapeutic strategies in diseases like cancer where FTO is often dysregulated. Further studies employing next-generation sequencing for microRNA profiling after MO-I-500 treatment will be invaluable in fully elucidating its impact on the cellular regulatory landscape.

References

- 1. Important Role of FTO in the Survival of Rare Panresistant Triple-Negative Inflammatory Breast Cancer Cells Facing a Severe Metabolic Challenge | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. The FTO/miR‐181b‐3p/ARL5B signaling pathway regulates cell migration and invasion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of FTO Demethylase with MO-I-500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the N6-methyladenosine (m6A) demethylase FTO and its inhibitor, MO-I-500. This document details the quantitative aspects of this interaction, experimental methodologies for its study, and the downstream cellular signaling pathways affected.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibition of FTO by MO-I-500 and its effects on cellular processes.

| Parameter | Value | Assay Method | Substrate | Reference |

| IC50 | 8.7 µM | HPLC-based demethylation assay | Artificial small methylated substrate | [1][2][3][4][5] |

| Ki | Not Reported | - | - | - |

| Kd | Not Reported | - | - | - |

Table 1: In Vitro Inhibition of FTO by MO-I-500. This table outlines the in vitro potency of MO-I-500 against purified FTO demethylase.

| Cell Line | Parameter | Concentration | Effect | Reference |

| HeLa | Global m6A levels | 25 µM | 9.3% increase in N6-methyl-adenosine content in total RNA after 24 hours. | [5] |

| SUM149-Luc | Colony Formation | Not Specified | >95% inhibition. | [5] |

| SUM149 | Protein Levels | Not Specified | Decreased levels of FTO and IRX3 proteins. | [5] |

| HeLa | microRNA Modulation | 25 µM | Modulates various microRNAs. | [5] |

Table 2: Cellular Effects of MO-I-500. This table summarizes the observed effects of MO-I-500 on various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between FTO and MO-I-500.

In Vitro FTO Demethylase Activity Assay (HPLC-based)

This protocol is adapted from established methods for measuring FTO demethylase activity.

Objective: To determine the enzymatic activity of FTO and the inhibitory effect of MO-I-500.

Materials:

-

Recombinant human FTO protein

-

m6A-containing single-stranded DNA (ssDNA) or RNA oligonucleotide substrate

-

Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM L-ascorbic acid, 300 µM α-ketoglutarate, 75 µM (NH4)2Fe(SO4)2·6H2O

-

MO-I-500 (dissolved in DMSO)

-

Nuclease P1

-

Alkaline Phosphatase

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, m6A-containing substrate (e.g., 1 µM), and recombinant FTO protein (e.g., 1-5 µM). For inhibition assays, add varying concentrations of MO-I-500. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 5 minutes.

-

Nucleic Acid Digestion:

-

Add 0.1 U of Nuclease P1 and incubate at 37°C for 1 hour to digest the oligonucleotide into individual nucleosides.

-

Subsequently, add 1 U of Alkaline Phosphatase and incubate at 37°C for 30 minutes for dephosphorylation.

-

-

HPLC Analysis:

-

Centrifuge the samples to pellet any precipitate.

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of a suitable buffer system (e.g., Buffer A: 50 mM ammonium acetate/acetic acid pH 6; Buffer B: 50:50 Buffer A:acetonitrile).

-

Monitor the elution of nucleosides (adenosine and m6A) by UV absorbance at 260 nm.

-

-

Data Analysis: Quantify the peak areas corresponding to adenosine and m6A. The percentage of demethylation is calculated as the ratio of the adenosine peak area to the sum of the adenosine and m6A peak areas. For inhibition assays, plot the percentage of inhibition against the logarithm of the MO-I-500 concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of MO-I-500 to FTO within a cellular context.

Materials:

-

Cultured cells (e.g., HeLa or SUM149)

-

MO-I-500

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-FTO antibody, secondary antibody, and detection reagents)

-

PCR machine or heating block

Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle (DMSO) or MO-I-500 at the desired concentration for a specified time.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles using liquid nitrogen.

-

Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature.

-

Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

-

Western Blot Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against FTO, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities for FTO at each temperature for both vehicle- and MO-I-500-treated samples. Plot the percentage of soluble FTO against the temperature. A shift in the melting curve to a higher temperature in the presence of MO-I-500 indicates target engagement.

Quantification of Global m6A Levels in Cellular RNA

Objective: To measure the overall change in m6A levels in total RNA or mRNA following treatment with MO-I-500.

Materials:

-

Cultured cells treated with vehicle or MO-I-500

-

RNA extraction kit

-

mRNA purification kit (optional)

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS system

Procedure:

-

RNA Extraction and Purification: Extract total RNA from treated and control cells using a commercial kit. If desired, purify mRNA from the total RNA.

-

RNA Digestion: Digest 100-200 ng of RNA to nucleosides using Nuclease P1 and Alkaline Phosphatase as described in the in vitro activity assay protocol.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside samples into an LC-MS/MS system.

-

Separate the nucleosides using a C18 column with an appropriate gradient.

-

Quantify the amounts of adenosine and m6A using multiple reaction monitoring (MRM) based on their specific mass transitions.

-

-

Data Analysis: Calculate the ratio of m6A to adenosine (m6A/A) for each sample. Compare the m6A/A ratio in MO-I-500-treated cells to that in vehicle-treated cells to determine the percentage increase in global m6A levels.

Signaling Pathways and Experimental Workflows

The inhibition of FTO by MO-I-500 leads to an increase in m6A levels in various RNA species, which in turn modulates gene expression and affects downstream signaling pathways.

Experimental Workflow for FTO Inhibitor Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an FTO inhibitor like MO-I-500.

Caption: A generalized experimental workflow for the discovery and validation of FTO inhibitors.

FTO-Modulated Signaling Pathways

Inhibition of FTO by MO-I-500 can impact several key signaling pathways implicated in cancer.

FTO has been shown to regulate the Wnt/β-catenin pathway. Downregulation or inhibition of FTO can lead to increased m6A modification of key components of this pathway, affecting their stability and expression.

Caption: Inhibition of FTO by MO-I-500 can modulate the Wnt/β-catenin signaling pathway.

FTO activity has been linked to the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.

Caption: MO-I-500-mediated FTO inhibition can influence the PI3K/AKT signaling cascade.

In certain cancers, such as acute myeloid leukemia, FTO has been shown to regulate the expression of the oncogene MYC and the transcription factor CEBPA.

Caption: The effect of FTO inhibition by MO-I-500 on the MYC/CEBPA signaling axis.

Conclusion

MO-I-500 is a valuable tool for studying the biological functions of the FTO demethylase. Its ability to inhibit FTO both in vitro and in cellular models allows for the elucidation of the roles of m6A RNA methylation in various physiological and pathological processes, particularly in cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving FTO and its inhibitors. Further research is warranted to determine more precise quantitative parameters of the FTO-MO-I-500 interaction and to fully delineate the downstream consequences of FTO inhibition in different cellular contexts.

References

Methodological & Application

MO-I-500 In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

MO-I-500 is a potent and specific pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, MO-I-500 modulates post-transcriptional gene expression, making it a valuable tool for investigating the biological roles of m6A RNA methylation and a potential therapeutic agent in oncology and neuroscience. This document provides detailed in vitro experimental protocols for studying the effects of MO-I-500 on cancer and neuronal cell models, along with data presentation and visualization of the associated signaling pathways.

Introduction

The FTO protein is an α-ketoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. This demethylation activity plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of FTO has been implicated in various diseases, including cancer and neurological disorders. MO-I-500, with a reported IC50 of 8.7 μM for FTO demethylase activity, serves as a critical tool to probe the function of FTO and explore its therapeutic potential.

Mechanism of Action

MO-I-500 acts as a competitive inhibitor of the FTO demethylase. By binding to the active site of FTO, it prevents the removal of methyl groups from m6A residues on RNA. The resulting hypermethylation of RNA can alter mRNA stability, splicing, and translation, leading to downstream effects on various signaling pathways. Key pathways influenced by FTO activity include the Wnt and PI3K/AKT signaling cascades, which are critical in cell fate determination and survival.

Signaling Pathway

The inhibition of FTO by MO-I-500 leads to an increase in global m6A RNA methylation. This alteration in the epitranscriptome affects the expression of key regulatory proteins, thereby modulating critical cellular signaling pathways.

Quantitative Data Summary

| Cell Line | Assay | Treatment | Result | Reference |

| SUM149-MA | Colony Formation Assay | MO-I-500 | >90% inhibition of survival and/or colony formation | [1] |

| SUM149 | Western Blot | MO-I-500 | Decreased FTO and IRX3 protein levels | [1][2] |

| CCF-STTG1 | Cell Viability Assay | MO-I-500 | Enhanced survival of cells exposed to Streptozotocin (STZ) | [3] |

| CCF-STTG1 | Oxidative Stress Assay | MO-I-500 + STZ | Suppression of oxidative stress | [3] |

| CCF-STTG1 | Apoptosis Assay | MO-I-500 + STZ | Suppression of apoptosis | [3] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of MO-I-500 on the viability of adherent cell lines such as the human astrocytoma cell line, CCF-STTG1.

Materials:

-

CCF-STTG1 cells (ATCC CRL-1718)

-

RPMI-1640 Medium (ATCC 30-2001)

-

Fetal Bovine Serum (FBS)

-

MO-I-500

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed CCF-STTG1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium (RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of MO-I-500 in complete growth medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of MO-I-500. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This protocol is designed to assess the long-term effect of MO-I-500 on the clonogenic survival of triple-negative breast cancer cells, such as SUM149.

Materials:

-

SUM149 cells

-

Appropriate cell culture medium and supplements

-

MO-I-500

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed a low density of SUM149 cells (e.g., 500 cells/well) in 6-well plates.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of MO-I-500.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with freshly prepared MO-I-500 every 3-4 days.

-

Colony Fixation: After the incubation period, wash the colonies twice with PBS. Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.

-

Colony Staining: Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.

-

Washing and Drying: Gently wash the wells with water until the background is clear. Allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Western Blotting

This protocol outlines the procedure for detecting changes in FTO and IRX3 protein levels in SUM149 cells following treatment with MO-I-500.

Materials:

-

SUM149 cells

-

MO-I-500

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against FTO, IRX3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat SUM149 cells with the desired concentrations of MO-I-500 for the specified time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO, IRX3, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

MO-I-500 is a valuable research tool for elucidating the roles of FTO and m6A RNA methylation in health and disease. The protocols provided herein offer a framework for investigating the in vitro effects of this inhibitor on cancer and neuronal cell models. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting the FTO pathway.

References

Application Notes and Protocols for MO-I-500 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and quantitative data for the use of MO-I-500, a potent inhibitor of the FTO (fat mass and obesity-associated) protein, in in vivo mouse models. This document summarizes the known dosage, administration routes, and experimental setups for studying the effects of MO-I-500 in both neurological and cancer models. The provided protocols and data are intended to serve as a comprehensive resource for researchers designing and conducting preclinical studies with this compound.

Introduction to MO-I-500

MO-I-500 is a pharmacological inhibitor of the FTO N6-methyladenosine (m6A) RNA demethylase, with an IC50 of 8.7 μM.[1][2][3][4][5][6] By inhibiting FTO, MO-I-500 leads to an increase in global m6A methylation of RNA, thereby modulating gene expression and impacting various cellular processes.[6][7] This mechanism has generated significant interest in its potential therapeutic applications, particularly in oncology and neurology. Research has indicated its potential in treating rare panresistant triple-negative inflammatory breast cancer and its anticonvulsant activity in mouse models.[3][4][5]

Mechanism of Action: FTO Signaling Pathway

MO-I-500 exerts its biological effects by inhibiting the enzymatic activity of FTO, a key regulator of m6A RNA methylation. This inhibition leads to alterations in the stability and translation of target mRNAs, influencing downstream signaling pathways critical in cancer and other diseases. The FTO signaling pathway is complex and can involve multiple downstream effectors.

Quantitative Data Summary for In Vivo Mouse Models

The following tables summarize the available quantitative data for the administration of MO-I-500 and other relevant FTO inhibitors in mouse models.

Table 1: MO-I-500 In Vivo Dosage

| Compound | Mouse Model | Application | Dosage | Administration Route | Vehicle | Reference |

| MO-I-500 | 6 Hz seizure model | Anticonvulsant | 100 mg/kg | Intraperitoneal (i.p.) | 0.1% Methylcellulose | [8] |

Table 2: Dosage of Other FTO Inhibitors in Cancer Mouse Models (for reference)

| Compound | Mouse Model | Application | Dosage | Dosing Frequency | Administration Route | Vehicle | Reference |

| CS1 (Bisantrene) | Colorectal Cancer Xenograft | Anticancer | 5 mg/kg | Every other day | Intraperitoneal (i.p.) | β-cyclodextrin | |

| FB23-2 | Acute Myeloid Leukemia Xenograft | Anticancer | 20 mg/kg | Daily | Intraperitoneal (i.p.) | Not specified | |

| Rhein | Breast Cancer Xenograft | Anticancer | Not specified | 3 times per week | Not specified | DMSO | [9] |

| 18097 | Breast Cancer Xenograft | Anticancer | 50 mg/kg | Not specified | Intraperitoneal (i.p.) | Saline | [3] |

Experimental Protocols

Protocol for Anticonvulsant Activity Screening of MO-I-500

This protocol is based on the methodology used for evaluating the anticonvulsant effects of MO-I-500 in the 6 Hz seizure mouse model.[8]

Materials:

-

MO-I-500

-

Methylcellulose (e.g., Sigma-Aldrich, M0512)

-

Sterile 0.9% saline

-

Male ICR mice (or other suitable strain)

-

Standard laboratory equipment for injections

Experimental Workflow:

Procedure:

-

Vehicle Preparation (0.1% Methylcellulose):

-

Heat approximately one-third of the required volume of sterile saline to 60-80°C.

-

Slowly add the methylcellulose powder while stirring to disperse it evenly and avoid clumping.

-

Add the remaining two-thirds of the cold sterile saline and continue to stir until a clear, uniform solution is formed.

-

Allow the solution to cool to room temperature before use.

-

-

MO-I-500 Formulation:

-

Calculate the required amount of MO-I-500 based on the body weight of the mice to achieve a 100 mg/kg dose.

-

Suspend the calculated amount of MO-I-500 in the 0.1% methylcellulose vehicle.

-

Vortex or sonicate the suspension to ensure it is homogenous before injection.

-

-

Administration:

-

Administer the MO-I-500 suspension to the mice via intraperitoneal (i.p.) injection.

-

A control group of mice should receive an equivalent volume of the vehicle alone.

-

-

Observation and Seizure Induction:

-

Observe the mice for any signs of acute toxicity following the injection.

-

At the desired time point post-injection (e.g., 30-60 minutes), induce seizures using the 6 Hz model according to established laboratory protocols.

-

-

Efficacy Assessment:

-

Monitor the mice for seizure activity and record relevant parameters (e.g., seizure duration, severity).

-

Compare the seizure response in the MO-I-500-treated group to the vehicle-treated control group to determine the anticonvulsant efficacy.

-

Proposed Protocol for In Vivo Efficacy Study of MO-I-500 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

This proposed protocol is based on general practices for xenograft studies and incorporates dosage information from studies of other FTO inhibitors in cancer models as a reference.

Materials:

-

MO-I-500

-

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline with 0.1% Tween 80, or β-cyclodextrin)

-

Human TNBC cell line (e.g., MDA-MB-231)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Matrigel

-

Standard laboratory equipment for cell culture, tumor implantation, and drug administration.

Experimental Workflow:

Procedure:

-

Tumor Cell Implantation:

-

Culture the chosen TNBC cell line under standard conditions.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth by measuring tumor volume with calipers.

-

Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

MO-I-500 Formulation and Administration:

-

Prepare the MO-I-500 formulation in a suitable vehicle. A starting dose in the range of 5-50 mg/kg, administered intraperitoneally daily or every other day, can be considered based on data from other FTO inhibitors.[3]

-

The control group should receive the vehicle alone following the same schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Continue the treatment for a predefined period or until the tumors in the control group reach the endpoint criteria.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Pharmacokinetics and Toxicology

Currently, there is limited publicly available information on the detailed pharmacokinetics (e.g., half-life, bioavailability) of MO-I-500 in mice. The anticonvulsant study noted that the 100 mg/kg dose was non-toxic.[8] For any new in vivo study, it is crucial to perform preliminary dose-range-finding and toxicity studies to establish a safe and effective dose for the specific mouse strain and experimental conditions.

Conclusion

MO-I-500 is a promising FTO inhibitor with demonstrated in vivo activity. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further investigate its therapeutic potential. It is recommended to perform pilot studies to optimize the dosage and administration schedule for each specific mouse model and research question.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]

- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FTO Inhibits Epithelial Ovarian Cancer Progression by Destabilising SNAI1 mRNA through IGF2BP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparing and Using MO-I-500 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

MO-I-500 is a potent and specific inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, MO-I-500 leads to an increase in global m6A levels in cellular RNA, thereby influencing gene expression and various cellular processes. Its activity has been demonstrated in various contexts, including cancer cell lines and models of neurological disorders, making it a valuable tool for studying the biological roles of FTO and m6A RNA modification. These application notes provide detailed protocols for the preparation and use of MO-I-500 in experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for MO-I-500 are summarized in the tables below.

Table 1: Physicochemical Properties of MO-I-500

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO₅S | |

| Molecular Weight | 317.75 g/mol | |

| CAS Number | 1585219-04-0 | |

| Appearance | White to off-white solid | |

| Purity | >98% | |

| Solubility | Soluble in DMSO (e.g., 10 mM or 31.8 mg/mL) |

Table 2: In Vitro Biological Activity of MO-I-500

| Parameter | Value / Observation | Cell Line / System | Source |

| FTO Inhibition (IC₅₀) | 8.7 µM | Purified FTO demethylase | |

| Effect on m6A Levels | 9.3% increase in total RNA m6A content | HeLa cells (treated with 25 µM for 24 hours) | |

| Colony Formation Inhibition | >95% inhibition | SUM149-Luc cells | |

| Cell Proliferation Inhibition | Significant inhibition of survival and/or colony formation | SUM149-MA cells (glutamine-deprived) |

Experimental Protocols

Protocol 1: Preparation of a 10 mM MO-I-500 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of MO-I-500, a common starting concentration for in vitro experiments.

Materials:

-

MO-I-500 powder (purity >98%)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparations: Before opening, bring the vial of MO-I-500 powder to room temperature to prevent condensation of moisture.

-

Weighing MO-I-500: Carefully weigh out the desired amount of MO-I-500 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1775 mg of MO-I-500 (Molecular Weight = 317.75 g/mol ).

-

Dissolution: Add the weighed MO-I-500 powder to a sterile microcentrifuge tube or cryovial. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 3.1775 mg of MO-I-500, add 1 mL of DMSO.

-

Solubilization: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication may be required to fully dissolve the compound.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Safety Precautions:

-

Handle MO-I-500 and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Protocol 2: Cell Viability (MTT) Assay with MO-I-500

This protocol provides a general framework for assessing the effect of MO-I-500 on the viability of adherent cancer cell lines using an MTT assay.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

10 mM MO-I-500 stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Preparation of Working Solutions: Prepare serial dilutions of MO-I-500 in complete culture medium from the 10 mM stock solution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of MO-I-500. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: MO-I-500 inhibits the FTO-mediated demethylation of m6A-modified RNA.

Caption: Workflow for preparing MO-I-500 stock solution.

Application Notes and Protocols: MO-I-500 Treatment of HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MO-I-500 is a cell-permeable inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme plays a critical role in post-transcriptional gene regulation, and its dysregulation has been implicated in various cancers. By inhibiting FTO, MO-I-500 increases the global levels of m6A in RNA, leading to downstream effects on gene expression that can induce cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for treating the human cervical cancer cell line, HeLa, with MO-I-500 and for assessing its effects on cell viability, cell cycle progression, apoptosis, and relevant signaling pathways.

Mechanism of Action

MO-I-500 inhibits the demethylase activity of FTO, leading to an accumulation of m6A modifications in mRNA. This alteration in the epitranscriptome can affect mRNA stability, splicing, and translation of key oncogenes and tumor suppressors. In cancer cells, inhibition of FTO has been shown to downregulate the expression of pro-proliferative genes like MYC and E2F1 and can modulate signaling pathways such as the PI3K/AKT and p53 pathways, ultimately leading to anti-tumor effects.

Data Presentation

Table 1: In Vitro Efficacy of FTO Inhibitors

| Compound | Target | IC50 (in vitro) | Cell Line | Effect | Reference |

| MO-I-500 | FTO | 8.7 µM | - | Inhibition of purified FTO demethylase | |

| 18097 | FTO | 0.64 µM | HeLa, MDA-MB-231 | Increased m6A methylation, cell cycle arrest, apoptosis | |

| AE-562 | FTO | 23.8 µmol/L | HeLa | Increased m6A methylation | |

| AN-652 | FTO | 71.7 µmol/L | HeLa | Increased m6A methylation |

Table 2: Cellular Effects of FTO Inhibitor (18097) on HeLa Cells

| Treatment | Concentration | Duration | Effect on m6A Levels | Cell Cycle Distribution | Apoptosis Induction |

| 18097 | 25 µmol/L | 24 h | 44.10% increase | Increase in G0/G1, Decrease in G2/M | - |

| 18097 | 50 µmol/L | 24 h | 106.67% increase | Not specified | Induced apoptosis |

Note: Data for 18097 is provided as a proxy to indicate the expected effects of FTO inhibition in HeLa cells.

Experimental Protocols